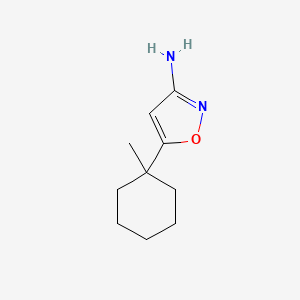

5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine” is an organic molecule that contains a cyclohexyl group (a six-membered carbon ring), an oxazole group (a five-membered ring containing oxygen and nitrogen), and an amine group (a nitrogen with a lone pair of electrons). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 1-methylcyclohexyl group attached to the 5-position of an oxazole ring, with an amine group at the 3-position. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. The oxazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms. The amine group could participate in acid-base reactions or could act as a nucleophile in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound a weak base, capable of accepting a proton. The compound might also exhibit polarity due to the presence of oxygen and nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Macrocyclic Structures

Research has explored the use of amines in constructing heterocyclic and macrocyclic structures, such as cyclophanes with oxazole fragments. The creation of these structures involves sequential treatments and interactions with various compounds, leading to the formation of complex molecules like macrocyclic structures with high spatial symmetry. These processes are significant in organic chemistry for synthesizing diverse molecular frameworks with potential applications in various fields, including drug discovery and material science (Merzhyievskyi et al., 2020).

α-Metalated Isocyanides in Organic Synthesis

α-Metalated isocyanides, closely related to 5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine, have been utilized extensively in organic synthesis. They are both nucleophilic and electrophilic, enabling them to form heterocycles and act as synthons for α-metalated primary amines. These compounds are pivotal in creating diverse heterocyclic structures, such as oxazoles, pyrroles, and thiazoles, with significant implications in synthesizing various biologically active molecules (Schöllkopf, 1979).

Multicomponent Synthesis

Multicomponent synthesis involving aminooxazoles, like this compound, has been studied for its efficiency in creating complex heterocycles from simple inputs. This approach is significant in organic chemistry for its ability to efficiently produce complex molecules, potentially offering new pathways for drug development and material synthesis (Janvier et al., 2002).

Synthesis of 2-Oxazolidinones

The reaction of compounds like 5-methylene-1,3-dioxolan-2-ones with amines, which could include this compound, leads to the formation of 2-oxazolidinones. This process highlights the versatility of amines in synthesizing a range of heterocyclic compounds, which could have pharmaceutical and industrial applications (Chernysheva et al., 1999).

Zukünftige Richtungen

The study of new organic compounds like “5-(1-Methylcyclohexyl)-1,2-oxazol-3-amine” can lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new drug candidates. Future research could involve studying the reactivity of this compound, testing its biological activity, or investigating its physical and chemical properties in more detail .

Eigenschaften

IUPAC Name |

5-(1-methylcyclohexyl)-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-10(5-3-2-4-6-10)8-7-9(11)12-13-8/h7H,2-6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRFXAOIOJHRFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C2=CC(=NO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)

amino]-2-pyrrolidinone](/img/structure/B2406622.png)

![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)

![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2406625.png)